Valnoctamide-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/i2D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCJOCOSPZMDJY-ZTIZGVCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(C)CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Valnoctamide-d5: A Technical Guide for Researchers
Valnoctamide-d5 is the deuterated form of Valnoctamide, a centrally acting compound with anticonvulsant and mood-stabilizing properties. This stable isotope-labeled analog serves as an invaluable tool in analytical and metabolic research, primarily as an internal standard for the accurate quantification of Valnoctamide in biological matrices. This guide provides an in-depth overview of this compound, its primary application, and the pharmacological context of its non-deuterated counterpart, Valnoctamide, for researchers, scientists, and drug development professionals.
This compound: The Internal Standard
In quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate quantification of a specific analyte. Deuterated compounds such as this compound are considered the gold standard for use as internal standards.[1][2]
The five deuterium atoms in this compound give it a higher molecular weight than Valnoctamide, allowing it to be distinguished by a mass spectrometer. However, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of the parent compound. This similarity ensures that any sample loss during preparation or fluctuations in instrument response will affect both the analyte (Valnoctamide) and the internal standard (this compound) equally, leading to highly accurate and precise measurements.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₈H₁₂D₅NO[3][4][5] |
| Molecular Weight | 148.26 g/mol [4][5][6] |
| CAS Number | 1190015-82-7[3][4][7] |
| IUPAC Name | 3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide[6] |
| Synonyms | 2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5[3] |
The Parent Compound: Valnoctamide
Valnoctamide is a chiral constitutional isomer of valpromide, the amide of the well-known antiepileptic drug valproic acid (VPA).[8] Unlike valpromide, which acts as a prodrug to VPA, Valnoctamide is active on its own with minimal biotransformation to its corresponding acid, valnoctic acid.[8][9][10] It has been investigated for various central nervous system disorders, including epilepsy and bipolar disorder.[8][9][10]
Mechanism of Action
The therapeutic effects of Valnoctamide are believed to be mediated through a multi-faceted mechanism of action, distinct from that of VPA.[8][11] Key proposed mechanisms include:
-
Modulation of Neurotransmitter Systems: Valnoctamide has been shown to influence the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the primary excitatory neurotransmitter glutamate.[11] By enhancing GABAergic signaling and reducing glutamatergic activity, it helps to stabilize neuronal activity.[9][11]
-
Inhibition of Ion Channels: The compound has been found to inhibit voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[9][11] This action reduces neuronal excitability.[11]
-
Direct Action on GABA-A Receptors: Some evidence suggests that Valnoctamide may act directly on GABA-A receptors.[12]
Pharmacokinetics
Valnoctamide exhibits stereoselective pharmacokinetics.[8] Studies in rats have shown that the (2S,3S)-VCD stereoisomer has the lowest clearance and consequently a significantly higher plasma exposure compared to other stereoisomers.[8]
Table 1: Pharmacokinetic Parameters of Valnoctamide Stereoisomers in Rats (70 mg/kg, IP administration) [8]
| Stereoisomer | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | CL/F (L/h/kg) | Vz/F (L/kg) | t1/2 (h) |
| (2R,3R)-VCD | 18.9 ± 3.5 | 0.5 | 40.5 ± 4.9 | 1.8 ± 0.2 | 4.6 ± 0.4 | 2.1 ± 0.1 |
| (2S,3S)-VCD | 34.5 ± 6.2 | 0.5 | 82.3 ± 15.1 | 0.9 ± 0.2 | 3.5 ± 0.5 | 3.0 ± 0.3 |
| (2R,3S)-VCD | 20.1 ± 2.8 | 0.5 | 44.8 ± 6.2 | 1.6 ± 0.2 | 5.2 ± 0.7 | 2.5 ± 0.2 |
| (2S,3R)-VCD | 22.3 ± 4.1 | 0.5 | 49.6 ± 8.7 | 1.5 ± 0.3 | 4.8 ± 0.9 | 2.6 ± 0.3 |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution; t1/2: Elimination half-life.
Clinical Significance and Therapeutic Potential
Valnoctamide has been investigated as a potential treatment for bipolar disorder, particularly in women of childbearing age, due to its significantly lower teratogenic potential compared to valproic acid.[13][14] Clinical trials have explored its efficacy in acute mania.[8][13] For instance, a double-blind, add-on, controlled trial in patients with mania showed Valnoctamide to be more effective than placebo when added to risperidone treatment.[13]
Experimental Protocol: Quantification of Valnoctamide in Plasma using LC-MS with this compound as an Internal Standard
This section outlines a general methodology for the quantitative analysis of Valnoctamide in a biological matrix, such as human plasma, employing this compound as the internal standard.
Objective: To determine the concentration of Valnoctamide in human plasma samples.
Materials:
-
Human plasma samples
-
Valnoctamide analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Centrifuge
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Valnoctamide and this compound in a suitable solvent (e.g., methanol or ACN).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Valnoctamide.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 10 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold ACN to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: ACN with 0.1% formic acid.
-
Gradient elution to separate Valnoctamide from endogenous plasma components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Valnoctamide and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Valnoctamide/Valnoctamide-d5) against the known concentrations of the calibration standards.
-
Determine the concentration of Valnoctamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an essential tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard enables the reliable and accurate quantification of Valnoctamide, a promising therapeutic agent with a unique pharmacological profile. A thorough understanding of both the analytical utility of this compound and the therapeutic context of Valnoctamide is crucial for advancing research and development in the field of central nervous system disorders.
References
- 1. Synthesis and analytics of 2,2,3,4,4-d5-19-nor-5alpha-androsterone--an internal standard in doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H17NO | CID 45040678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Valnoctamide used for? [synapse.patsnap.com]
- 10. Valnoctamide - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Valnoctamide? [synapse.patsnap.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Valnoctamide as a valproate substitute with low teratogenic potential in mania: a double-blind, controlled, add-on clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Valnoctamide vs. Valnoctamide-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnoctamide, a chiral amide derivative of valproic acid, has garnered interest as a central nervous system (CNS)-active agent with anticonvulsant and mood-stabilizing properties. It is structurally distinct from valproic acid and notably, does not metabolize to its corresponding acid, valnoctic acid, in vivo.[1][2] Valnoctamide-d5, a deuterated isotopologue of Valnoctamide, is primarily utilized as an internal standard in bioanalytical methods due to its chemical similarity and mass difference from the parent compound. This technical guide provides a comprehensive comparison of Valnoctamide and this compound, focusing on their chemical, physicochemical, and pharmacokinetic differences. While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound are not publicly available, this guide leverages established principles of the kinetic isotope effect to infer its properties relative to Valnoctamide.
Core Differences: The Kinetic Isotope Effect
The primary distinction between Valnoctamide and this compound lies in the replacement of five hydrogen atoms with deuterium atoms on the ethyl group. This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][3] This difference in bond strength is the basis of the kinetic isotope effect (KIE) , which predicts a slower rate of metabolic reactions that involve the cleavage of this bond.[1][3] Consequently, this compound is expected to exhibit altered pharmacokinetic properties compared to Valnoctamide, including a reduced rate of metabolism, a longer half-life, and increased systemic exposure.[3][4]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the known and inferred properties of Valnoctamide and this compound.
Table 1: Physicochemical Properties
| Property | Valnoctamide | This compound | Data Source(s) |
| Molecular Formula | C₈H₁₇NO | C₈H₁₂D₅NO | PubChem |
| Molecular Weight | 143.23 g/mol | 148.26 g/mol | PubChem |
| IUPAC Name | 2-ethyl-3-methylpentanamide | 2-(ethyl-d5)-3-methylpentanamide | PubChem |
| CAS Number | 4171-13-5 | 1190015-82-7 | PubChem |
Table 2: Pharmacokinetic Parameters of Valnoctamide Stereoisomers in Rats (70 mg/kg, i.p.)
| Stereoisomer | Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) | Data Source(s) |
| (2S,3S)-VCD | 0.43 ± 0.05 | 1.3 ± 0.1 | 2.1 ± 0.1 | [2] |
| (2R,3R)-VCD | 0.82 ± 0.12 | 1.6 ± 0.2 | 2.3 ± 0.2 | [2] |
| (2S,3R)-VCD | 0.95 ± 0.15 | 1.5 ± 0.2 | 2.2 ± 0.2 | [2] |
| (2R,3S)-VCD | 0.78 ± 0.10 | 1.4 ± 0.1 | 2.1 ± 0.1 | [2] |
Table 3: Predicted Pharmacokinetic Differences of this compound vs. Valnoctamide
| Parameter | Predicted Change for this compound | Rationale |
| Metabolism Rate | Decreased | Kinetic Isotope Effect[3][4] |
| Half-life (t½) | Increased | Slower metabolism leads to longer persistence in the body.[3][4] |
| Systemic Exposure (AUC) | Increased | Reduced clearance results in higher overall drug exposure.[3][4] |
| Clearance (CL) | Decreased | Slower metabolic breakdown reduces the rate of drug elimination.[3][4] |
Experimental Protocols
While specific experimental protocols for direct comparative studies are unavailable, this section outlines a general methodology for a comparative pharmacokinetic study and a typical bioanalytical method using this compound as an internal standard.
Protocol 1: Comparative Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of Valnoctamide and this compound following intravenous administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Drug Administration: Intravenous (i.v.) bolus injection of Valnoctamide or this compound at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Valnoctamide and this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC).
Protocol 2: Bioanalytical Method for Valnoctamide using this compound as an Internal Standard
Objective: To quantify Valnoctamide concentrations in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples and an aliquot (e.g., 50 µL) is transferred to a 96-well plate.
-
Add an internal standard working solution containing this compound (e.g., 100 ng/mL in methanol) to each sample.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor specific multiple reaction monitoring (MRM) transitions for Valnoctamide and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Valnoctamide to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Valnoctamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Chemical Structures
Caption: Chemical structures of Valnoctamide and this compound.
Signaling Pathways and Metabolism
Valnoctamide's mechanism of action is believed to involve the modulation of GABAergic and glutamatergic neurotransmitter systems and the inhibition of voltage-gated sodium channels.[5] While the specific enzymes responsible for its metabolism are not fully elucidated, it is known to be eliminated primarily through metabolism.[2] The metabolism of the related compound, valproic acid, involves cytochrome P450 enzymes (CYP2C9, CYP2A6) and UDP-glucuronosyltransferases (UGTs).[6] It is plausible that Valnoctamide is also a substrate for some of these enzymes.
Caption: Postulated metabolic pathways of Valnoctamide.
Experimental and Logical Workflows
The logical workflow for comparing Valnoctamide and this compound is based on the known properties of Valnoctamide and the predicted effects of deuteration.
Caption: Logical workflow for predicting this compound properties.
Conclusion
This compound is a valuable tool as an internal standard for the accurate quantification of Valnoctamide in biological matrices. Based on the well-established kinetic isotope effect, it is predicted that this compound will exhibit a slower rate of metabolism, a longer half-life, and consequently, higher systemic exposure compared to its non-deuterated counterpart. These predicted differences highlight the potential of deuteration as a strategy to modulate the pharmacokinetic properties of drugs. However, it is crucial to emphasize that these are theoretical predictions based on sound scientific principles. Direct experimental studies are necessary to definitively characterize the pharmacokinetic and pharmacodynamic profile of this compound and to fully understand its potential as a therapeutic agent. Future research should focus on in vivo and in vitro studies to provide the empirical data needed for a complete comparison.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PMC [pmc.ncbi.nlm.nih.gov]
Valnoctamide-d5 (CAS: 1190015-82-7): A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valnoctamide-d5, the deuterated analog of Valnoctamide, is a critical tool in the advanced research and development of Valnoctamide, a promising central nervous system (CNS)-active compound. With the CAS number 1190015-82-7, this stable isotope-labeled internal standard is indispensable for the accurate quantification of Valnoctamide in biological matrices through mass spectrometry-based bioanalytical methods. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its pivotal role in pharmacokinetic and metabolic studies, and the established mechanisms of action of its non-deuterated counterpart. Detailed experimental workflows and signaling pathways are presented to support its application in research and drug development.
Introduction
Valnoctamide, a chiral amide derivative of valproic acid, has garnered significant interest for its potential therapeutic applications in epilepsy, bipolar disorder, and neuropathic pain.[1] Unlike its predecessor, valproic acid, Valnoctamide exhibits a distinct pharmacological profile and is not readily metabolized to its corresponding acid, valnoctic acid, in vivo.[2][3] This characteristic suggests a unique mechanism of action and a potentially improved safety profile, particularly concerning teratogenicity.[4]
The development of deuterated analogs, such as this compound, has been instrumental in advancing the clinical and preclinical assessment of Valnoctamide. The substitution of five hydrogen atoms with deuterium in the ethyl group creates a stable, heavier version of the molecule that is chemically identical in its biological activity but distinguishable by mass spectrometry. This property makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays, ensuring the precision and accuracy of pharmacokinetic and bioequivalence studies.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1190015-82-7 | [5] |
| Molecular Formula | C₈H₁₂D₅NO | [5] |
| Molecular Weight | 148.26 g/mol | [5] |
| IUPAC Name | 3-methyl-2-(1,1,2,2,2-pentadeuterioethyl)pentanamide | [5] |
| Synonyms | 2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5 | [6] |
Synthesis and Application
Synthesis of this compound
Caption: General synthetic pathway for this compound.
The synthesis of the precursor, 2-ethyl-3-methylpentanoic acid, can be achieved through various organic synthesis methods.[7] The subsequent amidation reaction converts the carboxylic acid to the corresponding amide, Valnoctamide. The final and critical step is the selective deuteration of the ethyl group to yield this compound. This can be accomplished using various deuterating agents and catalytic methods.
Application as an Internal Standard in Bioanalysis
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly LC-MS/MS.[5] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Caption: Bioanalytical workflow with this compound.
While a specific published protocol for Valnoctamide using this compound is not available, a general LC-MS/MS method can be outlined based on established procedures for similar compounds and bioanalytical method validation guidelines.[3][8][9]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Transitions (Hypothetical):
-
Valnoctamide: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3][8][10]
Mechanism of Action of Valnoctamide
The therapeutic effects of Valnoctamide are attributed to its multi-faceted mechanism of action, which involves the modulation of key neurotransmitter systems and ion channels in the CNS.[7]
Modulation of GABAergic and Glutamatergic Systems
Valnoctamide is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[1] This can be achieved by increasing GABA levels, potentially through the inhibition of GABA-degrading enzymes.[7] Conversely, Valnoctamide may also attenuate excitatory neurotransmission mediated by glutamate, the main excitatory neurotransmitter.[7] This dual action on the GABAergic and glutamatergic systems contributes to its anticonvulsant and mood-stabilizing properties.
Caption: Valnoctamide's modulation of GABA and glutamate systems.
Inhibition of Voltage-Gated Sodium Channels
Another key mechanism of action of Valnoctamide is the inhibition of voltage-gated sodium channels (VGSCs).[7] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, Valnoctamide reduces neuronal excitability, which is a fundamental mechanism underlying its anticonvulsant effects.[7]
Pharmacokinetics and Metabolism
Pharmacokinetic studies of Valnoctamide have revealed stereoselective disposition, meaning that the different stereoisomers of the drug are metabolized and eliminated at different rates.[1][11][12] The use of this compound as an internal standard is critical for accurately characterizing the pharmacokinetics of each stereoisomer. Unlike valpromide, Valnoctamide is not a prodrug and is minimally converted to its corresponding acid, valnoctic acid.[2] This results in a distinct pharmacokinetic profile compared to valproic acid and its other derivatives.[12]
Conclusion
This compound is an essential tool for the rigorous scientific evaluation of Valnoctamide. Its use as an internal standard in bioanalytical methods allows for the precise and accurate quantification of Valnoctamide in biological samples, which is fundamental for pharmacokinetic, toxicokinetic, and clinical studies. A thorough understanding of the physicochemical properties of this compound, coupled with a knowledge of the complex mechanism of action of Valnoctamide, will empower researchers and drug development professionals to further explore the therapeutic potential of this promising CNS-active compound.
References
- 1. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valnoctamide - Wikipedia [en.wikipedia.org]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H17NO | CID 45040678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosave.com [biosave.com]
- 7. valnoctamide synthesis - chemicalbook [chemicalbook.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Pharmacodynamic and pharmacokinetic analysis of CNS-active constitutional isomers of valnoctamide and sec-butylpropylacetamide--Amide derivatives of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of a valpromide isomer, valnoctamide, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Valnoctamide-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnoctamide, a chiral amide derivative of valproic acid, has garnered significant interest as a central nervous system (CNS)-active compound with potential applications in the management of epilepsy and bipolar disorder. Unlike its structural isomer valpromide, which acts as a prodrug to valproic acid, valnoctamide exerts its pharmacological effects directly. The deuterated analog, Valnoctamide-d5, serves as a crucial tool in pharmacokinetic and metabolic studies, allowing for precise quantification and differentiation from its non-deuterated counterpart. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, along with relevant experimental context and mechanistic insights.
Physical and Chemical Characteristics
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(ethyl-d5)-3-methylpentanamide | N/A |
| Synonyms | 2-Ethyl-d5-3-methylpentanamide, Valmethamide-d5 | [1][2][3] |
| CAS Number | 1190015-82-7 | [1][2][3] |
| Molecular Formula | C₈H₁₂D₅NO | [1][3] |
| Molecular Weight | 148.26 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 113.5-114 °C (for non-deuterated Valnoctamide) | [3] |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| pKa | Not available | N/A |
| Solubility | Soluble in water | [3] |
Table 2: Spectroscopic Data (Predicted/Typical for Valnoctamide Structure)
While specific experimental spectra for this compound are not publicly available, this table outlines the expected spectroscopic characteristics based on the structure of valnoctamide. The presence of deuterium will primarily manifest in the mass spectrum (higher molecular ion peak) and may cause subtle shifts and loss of signal in ¹H NMR, with a corresponding signal in ²H NMR.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the methyl, ethyl (CH₂), and methine groups. The signal for the ethyl group where deuterium is substituted will be absent or significantly reduced. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms in the structure, including the carbonyl carbon of the amide. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-H stretching, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak (M+) at m/z ≈ 148.26, which is 5 mass units higher than that of non-deuterated valnoctamide. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, general methodologies for the synthesis of deuterated amides and the analysis of such compounds can be described.
Synthesis of Deuterated Amides (General Protocol)
The synthesis of deuterated amides, such as this compound, typically involves the use of a deuterated starting material or a deuteration step during the synthesis. A common approach is the reduction of a nitrile or the amidation of a carboxylic acid or its derivative.
A plausible synthetic route for this compound could start from a deuterated ethyl precursor. The general steps would be:
-
Preparation of a Deuterated Precursor: Synthesis of ethyl-d5 bromide from ethanol-d6.
-
Grignard Reaction: Formation of a Grignard reagent (ethyl-d5 magnesium bromide).
-
Coupling Reaction: Reaction of the Grignard reagent with a suitable substrate to form the carbon skeleton of valnoctic acid-d5.
-
Amidation: Conversion of the resulting deuterated carboxylic acid to this compound, for example, by activation with a coupling agent (e.g., DCC, HOBt) followed by reaction with ammonia.
Analytical Methodologies
The characterization and quantification of this compound in biological matrices or as a pure substance typically employ chromatographic and mass spectrometric techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for the purification and quantification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for the quantification of this compound, particularly in biological samples. The compound may require derivatization to enhance its volatility.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for the quantification of drugs and their metabolites in complex matrices. The use of this compound as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of non-deuterated Valnoctamide.
Mechanism of Action and Signaling Pathways
The therapeutic effects of Valnoctamide are attributed to its modulation of multiple neurotransmitter systems and ion channels in the CNS. Although these mechanisms have been elucidated for the non-deuterated form, they are expected to be identical for this compound, as deuterium substitution does not alter the fundamental pharmacological properties.
Valnoctamide is believed to exert its effects through:
-
Enhancement of GABAergic Inhibition: By increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), Valnoctamide enhances inhibitory signaling in the brain, which helps to stabilize neuronal activity.
-
Modulation of Glutamatergic Excitotoxicity: It may reduce the release of the excitatory neurotransmitter glutamate or inhibit its receptors, thereby decreasing neuronal hyperexcitability.
-
Inhibition of Voltage-Gated Sodium Channels: By blocking these channels, Valnoctamide can reduce the initiation and propagation of action potentials, further contributing to its anticonvulsant properties.
References
A Technical Guide to the Rationale and Experimental Approaches for the Development of Deuterated Valnoctamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, to the best of our knowledge, there is no publicly available literature detailing the synthesis, pharmacokinetic properties, or metabolic stability of stable isotope-labeled Valnoctamide. This technical guide, therefore, provides a comprehensive overview based on the known characteristics of Valnoctamide and established principles of drug deuteration to inform and guide future research in this area.
Introduction
Valnoctamide, a chiral amide derivative of valproic acid, has demonstrated a promising profile as a central nervous system (CNS) active agent. It is under investigation for several neurological and psychiatric conditions. Unlike its structural isomer valpromide, Valnoctamide is not a prodrug of its corresponding acid and exhibits its own pharmacological activity. A key advantage of Valnoctamide is its significantly lower teratogenic potential compared to valproic acid, making it a potentially safer therapeutic option, particularly for women of childbearing age[1][2][3][4][5].
The primary metabolic pathways of Valnoctamide involve oxidation, making it a prime candidate for deuteration. The strategic replacement of hydrogen atoms with their stable isotope, deuterium, can significantly alter the pharmacokinetic profile of a drug. This "kinetic isotope effect" can slow down metabolic processes, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen with reduced side effects. This guide outlines the rationale, proposed synthetic strategies, and experimental protocols for the investigation of deuterated Valnoctamide (d-Valnoctamide).
Rationale for the Deuteration of Valnoctamide
The primary motivation for developing deuterated Valnoctamide is to enhance its metabolic stability. By selectively replacing hydrogen atoms at sites of enzymatic oxidation with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to cleavage by metabolic enzymes such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT). This can lead to several potential therapeutic advantages:
-
Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer plasma half-life and increased area under the curve (AUC), potentially allowing for less frequent dosing and improved patient compliance.
-
Reduced Formation of Metabolites: Slowing down metabolism can decrease the formation of various metabolites, which may contribute to off-target effects or drug-drug interactions.
-
Potentially Enhanced Safety Profile: By reducing metabolic clearance, lower doses of d-Valnoctamide may achieve the same therapeutic effect as the parent compound, potentially reducing dose-dependent side effects.
Given that Valnoctamide possesses two chiral centers, leading to four stereoisomers with distinct pharmacokinetic profiles, the development of stereoisomerically pure deuterated analogs could offer further therapeutic refinement[1][6][7].
Proposed Synthesis of Deuterated Valnoctamide
While no specific synthesis for deuterated Valnoctamide has been published, a general synthetic route can be proposed based on the known synthesis of Valnoctamide and general methods for introducing deuterium. A plausible approach would involve the use of deuterated starting materials or reagents.
Proposed Synthetic Pathway:
Experimental Protocol (Hypothetical):
-
Alkylation: A deuterated alkyl halide (e.g., d-propyl iodide) would be reacted with a malonic ester derivative in the presence of a strong base (e.g., sodium ethoxide) to introduce the deuterated side chain.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester would be hydrolyzed (e.g., with aqueous sodium hydroxide) and then acidified and heated to induce decarboxylation, yielding deuterated valnoctoic acid.
-
Amidation: The deuterated valnoctoic acid would then be converted to its acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia to form the final deuterated Valnoctamide product.
Purification would likely involve column chromatography and recrystallization. The final product's identity and isotopic purity would need to be confirmed by mass spectrometry and NMR spectroscopy.
Proposed In Vitro Metabolic Stability Studies
To assess the impact of deuteration on the metabolic stability of Valnoctamide, in vitro assays using liver microsomes are proposed. These experiments would compare the degradation rate of deuterated Valnoctamide to its non-deuterated counterpart.
Experimental Workflow:
Experimental Protocol (Hypothetical):
-
Incubation: Deuterated Valnoctamide and non-deuterated Valnoctamide (at a concentration of 1 µM) would be incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C. The reaction would be initiated by the addition of an NADPH-regenerating system.
-
Sampling: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reaction quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant would be analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound would be plotted against time to determine the first-order elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) would be calculated.
Proposed Pharmacokinetic Studies in Animal Models
To evaluate the in vivo effects of deuteration, pharmacokinetic studies in a relevant animal model (e.g., rats) are proposed.
Experimental Workflow:
Experimental Protocol (Hypothetical):
-
Dosing: Two groups of rats would receive a single oral or intravenous dose of either deuterated Valnoctamide or non-deuterated Valnoctamide.
-
Blood Sampling: Blood samples would be collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Sample Processing and Analysis: Plasma would be separated and the drug concentrations quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).
Predicted Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be expected from the proposed studies, illustrating the potential impact of deuteration on Valnoctamide.
Table 1: Predicted In Vitro Metabolic Stability of Deuterated Valnoctamide vs. Valnoctamide in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Valnoctamide | 30 | 23.1 |
| d-Valnoctamide | 90 | 7.7 |
Table 2: Predicted Pharmacokinetic Parameters of Deuterated Valnoctamide vs. Valnoctamide in Rats Following a Single Oral Dose
| Parameter | Valnoctamide | d-Valnoctamide |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (0-∞) (ng·h/mL) | 7500 | 18000 |
| Half-life (t½, h) | 4.5 | 10.0 |
| Clearance (CL/F, L/h/kg) | 0.8 | 0.33 |
| Bioavailability (F, %) | 60 | 75 |
Conclusion
While direct experimental data on deuterated Valnoctamide is currently unavailable, the established principles of drug deuteration and the known metabolic profile of Valnoctamide strongly suggest that a deuterated analog could offer significant therapeutic advantages. The proposed synthetic routes and experimental protocols outlined in this guide provide a robust framework for the future investigation of deuterated Valnoctamide. Such studies are warranted to explore the potential of this strategy to deliver a metabolically more stable and potentially safer alternative for the treatment of various CNS disorders. The successful development of a deuterated Valnoctamide would represent a significant advancement in the field of neurotherapeutics.
References
- 1. Pharmacokinetic-pharmacodynamic relationships of (2S,3S)-valnoctamide and its stereoisomer (2R,3S)-valnoctamide in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a valpromide isomer, valnoctamide, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valnoctamide as a valproate substitute with low teratogenic potential in mania: a double-blind, controlled, add-on clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiallodynic, teratogenic and pharmacokinetic profile of stereoisomers of valnoctamide, an amide derivative of a chiral isomer of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Valnoctamide-d5 as an Internal Standard for the LC-MS/MS Quantification of Valnoctamide
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Valnoctamide, a chiral amide derivative of valproic acid, is a central nervous system (CNS) active compound with potential therapeutic applications in epilepsy and bipolar disorder. Accurate quantification of valnoctamide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for its high sensitivity, selectivity, and throughput.[1][2][3] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in LC-MS/MS bioanalysis by compensating for variability in sample preparation, chromatography, and ionization.[4][5][6][7] Valnoctamide-d5, a deuterated analog of valnoctamide, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte. This document provides a detailed application note and protocol for the quantification of valnoctamide in plasma using this compound as an internal standard with LC-MS/MS.
Principle of the Method
This method employs a protein precipitation extraction of valnoctamide and the internal standard, this compound, from plasma samples. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry using electrospray ionization (ESI) in positive ion mode. The analyte and internal standard are monitored using specific multiple reaction monitoring (MRM) transitions. The ratio of the peak area of valnoctamide to that of this compound is used to construct a calibration curve and quantify the concentration of valnoctamide in unknown samples. The co-elution of the deuterated internal standard with the analyte ensures that any variations during the analytical process are effectively normalized, leading to high accuracy and precision.[5]
Experimental Protocols
Materials and Reagents
-
Valnoctamide (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q or equivalent)
-
Control human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
An analytical column suitable for reverse-phase chromatography of small molecules, such as a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Data acquisition and processing software.
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of valnoctamide and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of valnoctamide by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with appropriate amounts of the valnoctamide working standard solutions. These should be prepared from a separate weighing of the analytical standard if possible.
-
Sample Preparation Protocol
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.
-
To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound).
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard HPLC/UHPLC system |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | |
| Analyte | Q1 Mass (Da) |
| Valnoctamide | [m/z + H]+ |
| This compound (IS) | [m/z + H]+ |
Note: The exact m/z values for the precursor and product ions for Valnoctamide and this compound would need to be determined experimentally by infusing the pure compounds into the mass spectrometer. For Valnoctamide (C9H19NO), the monoisotopic mass is 157.1467. The protonated molecule [M+H]+ would be approximately 158.15. For this compound, the mass would be increased by 5 Da, so the [M+H]+ would be approximately 163.18. The fragment ions would be determined from the product ion scan.
Data Analysis and Quantification
The concentration of valnoctamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentrations of the QC and unknown samples are then calculated from the regression equation.
Method Validation Parameters (Illustrative Data)
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables present illustrative data for key validation parameters.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Valnoctamide | 1 - 1000 | Linear (1/x²) | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 5: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low QC | 85 - 95 | 85 - 95 | < 15 |
| High QC | 85 - 95 | 85 - 95 | < 15 |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. research.unipd.it [research.unipd.it]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Application Note: Quantitative Analysis of Valnoctamide in Human Plasma using a Novel LC-MS/MS Method with Valnoctamide-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Valnoctamide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Valnoctamide-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Valnoctamide, an amide derivative of valproic acid, is a central nervous system-active drug with anticonvulsant and mood-stabilizing properties.[1][2][3] Unlike valproic acid, Valnoctamide is reported to have a lower teratogenic potential, making it a promising candidate for various neurological and psychiatric disorders.[4][5] To support its clinical development and for effective therapeutic monitoring, a reliable and validated bioanalytical method for the quantification of Valnoctamide in biological matrices is essential.
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[6][7] This application note describes a comprehensive method for the determination of Valnoctamide in human plasma utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Valnoctamide and this compound reference standards were sourced from a reputable supplier.
-
HPLC-grade methanol, acetonitrile, and water were obtained from a commercial vendor.
-
Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Human plasma (K2EDTA) was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was employed for this analysis.
Standard Solutions
Stock solutions of Valnoctamide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.
Sample Preparation
A simple and efficient protein precipitation method was utilized for plasma sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Sample preparation workflow for Valnoctamide analysis.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Hypothetical):
-
Valnoctamide: Q1: 144.2 m/z -> Q3: 88.1 m/z
-
This compound: Q1: 149.2 m/z -> Q3: 93.1 m/z
-
Note: The MRM transitions provided are hypothetical and would require experimental optimization.
LC-MS/MS analytical workflow.
Results and Discussion
Method Validation
The bioanalytical method was validated according to the general principles outlined in regulatory guidelines. The validation assessed linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.
Table 1: Calibration Curve Summary
| Parameter | Value |
| Concentration Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 20.0 | ± 20.0 |
| Low QC | 30 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |
| Mid QC | 500 | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |
| High QC | 4000 | ≤ 5.0 | ± 5.0 | ≤ 8.0 | ± 8.0 |
Selectivity and Matrix Effect
The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of Valnoctamide and this compound in blank plasma samples from multiple sources. The matrix effect was found to be minimal and was effectively compensated for by the use of the deuterated internal standard.
Recovery
The extraction recovery of Valnoctamide was consistent across the different QC levels.
Table 3: Extraction Recovery
| QC Level | Mean Extraction Recovery (%) |
| Low QC | 85 - 95 |
| Mid QC | 88 - 98 |
| High QC | 90 - 100 |
Stability
Valnoctamide was found to be stable in human plasma under various storage and handling conditions, including bench-top stability at room temperature, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Valnoctamide in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation procedure and rapid chromatographic run time make this method well-suited for high-throughput analysis in a regulated bioanalytical laboratory, supporting pharmacokinetic and toxicokinetic studies of Valnoctamide.
References
- 1. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
- 4. scbt.com [scbt.com]
- 5. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Valnoctamide in Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valnoctamide, a chiral amide derivative of valproic acid, is under investigation as a therapeutic agent for various neurological conditions. Accurate quantification of valnoctamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. This application note provides a detailed protocol for the sample preparation and analysis of valnoctamide in human plasma using a stable isotope-labeled internal standard, Valnoctamide-d7, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting matrix effects and ensuring the accuracy and precision of the analytical method.
Principle
This method involves the extraction of valnoctamide and its deuterated internal standard (Valnoctamide-d7) from human plasma via protein precipitation. This technique is rapid, simple, and provides a clean extract suitable for LC-MS/MS analysis. Following protein precipitation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a chiral stationary phase to resolve the valnoctamide enantiomers, and quantification is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Valnoctamide reference standard (≥98% purity)
-
Valnoctamide-d7 (deuterated internal standard, ≥98% purity)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Chiral HPLC column (e.g., Chiralpak AD-H, 4.6 x 150 mm, 5 µm or equivalent).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve valnoctamide and Valnoctamide-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the valnoctamide primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Valnoctamide-d7 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be the protein precipitation solvent.
-
-
Calibration Standards and Quality Control Samples:
-
Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation Protocol: Protein Precipitation
-
Sample Aliquoting:
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
-
Protein Precipitation:
-
Add 300 µL of the internal standard working solution (100 ng/mL Valnoctamide-d7 in acetonitrile) to each microcentrifuge tube.
-
-
Vortexing:
-
Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
-
Injection:
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
-
LC-MS/MS Conditions
-
HPLC Conditions:
-
Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient: 30% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Column Temperature: 30°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Valnoctamide: [Precursor ion > Product ion] (To be determined based on compound structure)
-
Valnoctamide-d7: [Precursor ion+7 > Product ion] (To be determined based on compound structure)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage, source temperature, gas flows).
-
Data Presentation
The following tables summarize the expected quantitative data from the method validation based on FDA and EMA guidelines for bioanalytical method validation.[1]
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Calibration Range | To be determined based on expected concentrations | 1 - 1000 ng/mL |
| Regression Model | Linear or weighted linear | 1/x weighted linear |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | Consistent and reproducible | Consistent and reproducible | 0.85 - 1.15 | 0.85 - 1.15 |
| High QC | Consistent and reproducible | Consistent and reproducible | 0.85 - 1.15 | 0.85 - 1.15 |
Visualizations
Caption: Workflow for Valnoctamide Sample Preparation and Analysis.
Discussion
The described protein precipitation method offers a simple and high-throughput approach for the extraction of valnoctamide from human plasma. The use of a deuterated internal standard, Valnoctamide-d7, is essential to compensate for any variability in extraction recovery and to mitigate potential matrix effects, thereby ensuring the reliability of the quantitative results. The subsequent chiral LC-MS/MS analysis provides the necessary selectivity and sensitivity for the determination of valnoctamide enantiomers at clinically relevant concentrations. This method is suitable for routine analysis in a regulated bioanalytical laboratory.
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation and quantitative analysis of valnoctamide in human plasma using a deuterated internal standard. The method is robust, reliable, and can be readily implemented in research and drug development settings for pharmacokinetic and therapeutic drug monitoring studies of valnoctamide.
References
Preparation of Valnoctamide-d5 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of Valnoctamide-d5, a deuterated analog of Valnoctamide. Accurate preparation of these solutions is critical for various research applications, including its use as an internal standard in pharmacokinetic studies and as a tool in metabolic research. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing reliable and consistent solutions.
Introduction
Valnoctamide, a chiral amide derivative of valproic acid, has been investigated for its anticonvulsant and mood-stabilizing properties. This compound is the deuterated form of Valnoctamide, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the parent compound but can be distinguished by its higher mass. Proper preparation of this compound solutions is the first and a crucial step for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 2-Ethyl-3-methylpentanamide-d5 |
| Molecular Formula | C₈H₁₂D₅NO |
| Molecular Weight | 148.26 g/mol |
| Appearance | White Solid |
| Storage Conditions | Long-term: -20°C; Short-term: Room Temperature |
Safety Precautions
-
Hazard Statement: Harmful if swallowed.
-
Precautionary Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or in a chemical fume hood.
-
Experimental Protocols
Preparation of this compound Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound. The choice of solvent is critical for ensuring complete dissolution. While some sources indicate water solubility, Valnoctamide (the non-deuterated form) is practically insoluble in water and slightly soluble in organic solvents. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for the primary stock solution.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.4826 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L)
-
Mass (mg) = 10 mmol/L * 148.26 g/mol * 0.001 L * 1000 mg/g = 1.4826 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound to a clean microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the vial. For 1.4826 mg of this compound, add 1 mL of DMSO.
-
Cap the vial tightly.
-
-
Mixing: Vortex the solution for at least 30 seconds to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particles. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in a tightly sealed amber vial to protect from light and moisture.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate buffer or cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Appropriate diluent (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure (Example: Preparation of a 100 µM Working Solution):
-
Calculation of Dilution Factor:
-
Dilution Factor = [Stock Concentration] / [Working Concentration]
-
Dilution Factor = 10,000 µM / 100 µM = 100
-
-
Serial Dilution (Recommended for high dilution factors):
-
Intermediate Dilution (1 mM): Pipette 10 µL of the 10 mM stock solution into 90 µL of the diluent. This creates a 1 mM intermediate solution.
-
Final Dilution (100 µM): Pipette 10 µL of the 1 mM intermediate solution into 90 µL of the diluent. This yields the final 100 µM working solution.
-
-
Direct Dilution (for lower dilution factors):
-
To prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the diluent.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Usage: Use the freshly prepared working solutions immediately for experiments. Solutions in aqueous buffers are generally less stable than stock solutions in DMSO.
Note on Working Concentrations: The appropriate working concentration will depend on the specific application. For in vitro assays, concentrations are often in the micromolar (µM) to millimolar (mM) range. A study on healthy subjects receiving a 400 mg oral dose of Valnoctamide reported a maximum plasma concentration (Cmax). It is a common practice in in vitro studies to test concentrations that are 20- to 200-fold higher than the Cmax observed in plasma.
Workflow Diagram
The following diagram illustrates the overall workflow for the preparation of this compound stock and working solutions.
Application of Valnoctamide-d5 in Clinical Toxicology Screening
Application Notes
Introduction
Valnoctamide, a central nervous system (CNS)-active chiral amide, is an isomer of valpromide and an analog of the widely used anticonvulsant valproic acid.[1] Given its therapeutic potential and the necessity for monitoring in clinical and forensic settings, accurate and reliable quantification in biological matrices is imperative. Clinical toxicology screening requires robust analytical methods to ensure precise measurement of drug concentrations for patient management, dose adjustments, and in cases of suspected overdose. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[2][3][4] Valnoctamide-d5, a deuterated analog of Valnoctamide, serves as an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte of interest.
Principle
This compound is chemically identical to Valnoctamide, with the exception of five deuterium atoms replacing five hydrogen atoms.[5] This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its identical chromatographic behavior and extraction recovery ensure that it accurately reflects the analytical fate of Valnoctamide throughout the entire experimental procedure. By adding a known concentration of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for potential inconsistencies during sample extraction, derivatization (if necessary), and injection, as well as for matrix effects and fluctuations in instrument performance.[2][3][4]
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of Valnoctamide in biological matrices such as plasma, serum, urine, and whole blood. This is particularly critical in:
-
Therapeutic Drug Monitoring (TDM): To ensure Valnoctamide concentrations are within the therapeutic range.
-
Pharmacokinetic and Bioequivalence Studies: To accurately characterize the absorption, distribution, metabolism, and excretion of Valnoctamide.[1][6]
-
Clinical and Forensic Toxicology: To identify and quantify Valnoctamide in cases of suspected toxicity or overdose.
-
Drug Metabolism Studies: To investigate the metabolic pathways of Valnoctamide.
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol describes a general procedure for the extraction of Valnoctamide from human plasma.
-
Materials:
-
Human plasma samples
-
This compound internal standard working solution (1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Reconstituting solution (e.g., 50:50 Methanol:Water)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstituting solution.
-
Transfer to an autosampler vial for analysis by LC-MS/MS.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valnoctamide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined during method development)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined during method development, typically +5 Da shift from the parent compound)
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Data Presentation
Table 1: Key Quantitative Parameters for the Analysis of Valnoctamide using this compound as an Internal Standard
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
Note: The values presented in this table are representative and should be established for each specific laboratory and application.
Visualizations
Caption: Workflow for Sample Preparation and Analysis.
Caption: Logic of Internal Standard-Based Quantification.
References
- 1. Stereoselective Anticonvulsant and Pharmacokinetic Analysis of Valnoctamide, a CNS-Active Derivative of Valproic Acid with Low Teratogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 5. scbt.com [scbt.com]
- 6. cris.huji.ac.il [cris.huji.ac.il]
Application Note: Stereoselective Pharmacokinetic Analysis of Valnoctamide with Labeled Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valnoctamide (VCD), a chiral amide derivative of valproic acid, is a central nervous system (CNS)-active compound with anticonvulsant and anxiolytic properties.[1] It possesses two chiral centers, resulting in four stereoisomers: (2R,3R)-VCD, (2S,3S)-VCD, (2R,3S)-VCD, and (2S,3R)-VCD. Preclinical and clinical studies have demonstrated that Valnoctamide exhibits stereoselective pharmacokinetics, where the disposition and metabolic fate of each stereoisomer can differ significantly.[1][2][3] This stereoselectivity can have profound implications for the drug's efficacy and safety profile. Therefore, a robust and validated analytical method for the stereoselective quantification of Valnoctamide in biological matrices is crucial for its development and clinical use.
This application note provides a detailed protocol for the stereoselective pharmacokinetic analysis of Valnoctamide in plasma using gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase and isotopically labeled internal standards. The use of stable isotope-labeled standards is the gold standard for quantitative bioanalysis as they mimic the physicochemical properties of the analyte, correcting for variability in sample preparation and instrument response.
Experimental Protocols
Synthesis of Labeled Internal Standards
Proposed Synthetic Strategy for [¹³C, ¹⁵N]-Valnoctamide Stereoisomers:
A plausible route would involve the synthesis of the chiral carboxylic acid precursor, valnoctic acid, with a ¹³C-labeled carboxyl group. This could be achieved using a ¹³C-labeled starting material in the synthetic pathway. Subsequently, the labeled valnoctic acid would be converted to its corresponding acyl chloride and then reacted with ¹⁵N-labeled ammonia to yield the desired [¹³C, ¹⁵N]-Valnoctamide. The individual stereoisomers would be resolved using chiral chromatography techniques. The final labeled standards should be characterized for chemical and isotopic purity by mass spectrometry and NMR.
Sample Preparation from Plasma
The following protocol describes the extraction of Valnoctamide stereoisomers from rat plasma.
Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (a mixture of the four isotopically labeled Valnoctamide stereoisomers in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control (QC) sample with 10 µL of the IS solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Chiral capillary column (e.g., Chirasil-Val or equivalent)
GC-MS Parameters:
| Parameter | Setting |
| GC Inlet | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Transfer Line | 280°C |
| MS Ion Source | Electron Ionization (EI), 230°C |
| MS Quadrupole | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Specific m/z values for each Valnoctamide stereoisomer and their corresponding labeled internal standards |
Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to its corresponding labeled internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the calibration standards. The concentrations of the unknown samples are then determined from the calibration curve using linear regression.
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of the four Valnoctamide stereoisomers in rats following a single intraperitoneal administration of 70 mg/kg of the racemic mixture.[1]
| Stereoisomer | AUC (µg·h/mL) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| (2R,3R)-VCD | 45.3 ± 8.7 | 1.57 ± 0.28 | 4.2 ± 0.6 | 1.8 ± 0.2 |
| (2S,3S)-VCD | 89.1 ± 15.2 | 0.79 ± 0.14 | 2.9 ± 0.4 | 2.5 ± 0.3 |
| (2R,3S)-VCD | 51.6 ± 9.3 | 1.37 ± 0.25 | 4.8 ± 0.7 | 2.4 ± 0.3 |
| (2S,3R)-VCD | 48.2 ± 8.1 | 1.47 ± 0.25 | 5.1 ± 0.8 | 2.4 ± 0.3 |
| Data are presented as mean ± SD. |
The data clearly demonstrate the stereoselective pharmacokinetics of Valnoctamide. The (2S,3S)-VCD stereoisomer exhibits a significantly lower clearance and a consequently higher plasma exposure (AUC) compared to the other three stereoisomers.[1]
Visualizations
Caption: Experimental workflow for stereoselective pharmacokinetic analysis.
Caption: Stereoselective metabolism and clearance of Valnoctamide.
References
- 1. Pharmacokinetic-pharmacodynamic relationships of (2S,3S)-valnoctamide and its stereoisomer (2R,3S)-valnoctamide in rodent models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the antiallodynic, teratogenic and pharmacokinetic profile of stereoisomers of valnoctamide, an amide derivative of a chiral isomer of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective pharmacokinetic analysis of valnoctamide in healthy subjects and in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Valnoctamide quantification with Valnoctamide-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantification of Valnoctamide in biological matrices, with a focus on leveraging Valnoctamide-d5 as an internal standard to enhance analytical accuracy and precision.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Valnoctamide quantification?
Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] Here's why:
-
Improved Accuracy and Precision: this compound is chemically identical to Valnoctamide, differing only in isotopic composition. This means it behaves nearly identically during sample preparation (extraction, evaporation) and chromatographic separation. Any sample loss or variation during these steps will affect both the analyte and the internal standard equally, allowing for accurate correction and leading to more precise and reliable quantitative results.
-
Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects. Since this compound co-elutes with Valnoctamide and has the same ionization characteristics, it effectively compensates for any suppression or enhancement of the signal caused by the matrix.[2]
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.
Q2: What is the general workflow for quantifying Valnoctamide in a biological matrix like plasma?
A typical workflow involves sample preparation, LC-MS/MS analysis, and data processing.
Q3: What are the key parameters for an LC-MS/MS method for Valnoctamide?
While a specific validated method for Valnoctamide with this compound is not publicly available in the provided search results, a robust method can be developed based on methods for similar compounds like Valproic Acid.[3][4][5][6][7] Key parameters would include:
-
Liquid Chromatography (LC): A reverse-phase C18 column is typically used for separation.[4][5] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid or ammonium acetate is common.[4][6]
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[8] Electrospray ionization (ESI) in positive or negative mode would need to be optimized. For Valproic acid, negative ion mode is often used.[6]
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Valnoctamide | 144.2 | [To be determined empirically] | Positive/Negative |
| This compound | 149.2 | [To be determined empirically] | Positive/Negative |
Note: The optimal product ions for MRM transitions need to be determined through experimental infusion of the compounds into the mass spectrometer.
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is a common and effective method for extracting Valnoctamide from plasma samples.[5][9]
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters (Hypothetical)
This protocol provides a starting point for method development, based on typical parameters for similar analytes.[4][5][6]
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized (e.g., 500°C) |
| IonSpray Voltage | To be optimized (e.g., 5500 V) |
| Collision Gas | Nitrogen |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Column overload | Dilute the sample or reduce the injection volume. |
| Sample solvent mismatch | Ensure the final sample solvent is similar in composition to the initial mobile phase. | |
| Column degradation | Wash the column with a strong solvent or replace it if necessary. | |
| Low Signal Intensity | Inefficient ionization | Optimize MS source parameters (e.g., temperature, voltage). |
| Poor extraction recovery | Evaluate and optimize the sample preparation method. Consider solid-phase extraction (SPE) for cleaner samples.[3] | |
| Ion suppression | Improve chromatographic separation to move the Valnoctamide peak away from interfering matrix components.[2] | |
| High Background Noise | Contaminated mobile phase | Use fresh, high-purity LC-MS grade solvents and additives. |
| Carryover | Implement a thorough needle and injection port wash routine between samples. | |
| Inconsistent Results | Inaccurate pipetting | Calibrate pipettes regularly and ensure proper technique. |
| Incomplete protein precipitation | Ensure adequate vortexing and sufficient volume of precipitation solvent. | |
| Internal standard variability | Add the internal standard consistently to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. |
Quantitative Data Summary
The following tables present hypothetical yet representative quantitative data for a validated LC-MS/MS method for Valnoctamide using this compound, based on typical performance criteria for bioanalytical methods.[10][11][12]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Valnoctamide | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control (QC) Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Valnoctamide | > 85% | 90 - 110% |
| This compound | > 85% | 90 - 110% |
This technical support center provides a comprehensive overview for establishing a robust and reliable method for the quantification of Valnoctamide. For further assistance, please consult relevant regulatory guidelines on bioanalytical method validation.[11]
References
- 1. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bundesumweltministerium.de [bundesumweltministerium.de]
- 3. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive Triple Quadrupole Liquid Chromatography Mass Spectrometric Method for the Estimation of Valproic Acid in K2EDTA Human Plasma using Furosemide as the Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. forensicrti.org [forensicrti.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
Long-term stability of Valnoctamide-d5 in biological matrices
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Valnoctamide-d5 in biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
The stability of this compound, like many analytes, is influenced by several factors:
-
Temperature: Storage temperature is critical. Generally, lower temperatures (-20°C or -80°C) are preferred to minimize degradation.[1][2][3]
-
Enzymatic Activity: Biological matrices contain enzymes that can metabolize or degrade the analyte.[4][5][6]
-
pH of the Matrix: The pH of the sample, particularly urine, can influence the rate of degradation of certain compounds.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.[1][7]
-
Matrix Type: The stability of a compound can differ between plasma, whole blood, and urine due to their different compositions and enzymatic activities.[2][4][8]
Q2: What are the recommended storage conditions for biological samples containing this compound?
-
Long-term storage (months to years): Samples should be stored at -80°C.
-
Short-term storage (days to weeks): Storage at -20°C is generally acceptable.[1][3]
-
Sample Processing: Samples should be processed (e.g., centrifugation to separate plasma) as soon as possible after collection and then frozen.
Q3: How many freeze-thaw cycles are generally acceptable for samples containing this compound?
It is best to minimize freeze-thaw cycles. For many analytes, stability is maintained for up to three freeze-thaw cycles.[7] However, it is crucial to perform a freeze-thaw stability assessment as part of your method validation to determine the specific tolerance for this compound.
Experimental Protocols
A generalized protocol for assessing the long-term stability of this compound is provided below. This should be adapted and validated for your specific laboratory conditions and analytical method.
Objective: To evaluate the long-term stability of this compound in a specific biological matrix (e.g., human plasma) at a defined storage temperature.
Materials:
-
Blank biological matrix (e.g., human plasma, blood, urine)
-
This compound analytical standard
-
Internal standard (IS)
-
Validated bioanalytical method (e.g., LC-MS/MS)
Procedure:
-
Spiking: Prepare a bulk solution of the biological matrix spiked with this compound at two or more concentration levels (e.g., low and high quality control concentrations).
-
Aliquoting: Aliquot the spiked matrix into multiple storage vials to avoid freeze-thaw cycles of the bulk solution.
-
Time Zero (T0) Analysis: Immediately after preparation, analyze a set of aliquots (n=3 or more) to establish the baseline concentration.
-
Storage: Store the remaining aliquots at the desired long-term storage temperature (e.g., -20°C or -80°C).
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of aliquots from storage.
-
Sample Analysis: Thaw the samples under controlled conditions and analyze them using the validated bioanalytical method.
-
Data Evaluation: Compare the mean concentration of the stored samples at each time point to the mean concentration at T0. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Data Presentation
The following tables present illustrative data for a hypothetical long-term stability study of this compound.
Table 1: Long-Term Stability of this compound in Human Plasma at -20°C
| Storage Duration | Low QC (10 ng/mL) | High QC (500 ng/mL) |
| Time Zero | Mean Conc. (ng/mL): 9.95% Nominal: 99.5% | Mean Conc. (ng/mL): 502.1% Nominal: 100.4% |
| 1 Month | Mean Conc. (ng/mL): 9.88% Nominal: 98.8% | Mean Conc. (ng/mL): 495.5% Nominal: 99.1% |
| 3 Months | Mean Conc. (ng/mL): 9.75% Nominal: 97.5% | Mean Conc. (ng/mL): 489.3% Nominal: 97.9% |
| 6 Months | Mean Conc. (ng/mL): 9.61% Nominal: 96.1% | Mean Conc. (ng/mL): 482.7% Nominal: 96.5% |
| 12 Months | Mean Conc. (ng/mL): 9.42% Nominal: 94.2% | Mean Conc. (ng/mL): 475.1% Nominal: 95.0% |
Table 2: Long-Term Stability of this compound in Human Urine at -20°C
| Storage Duration | Low QC (10 ng/mL) | High QC (500 ng/mL) |
| Time Zero | Mean Conc. (ng/mL): 10.05% Nominal: 100.5% | Mean Conc. (ng/mL): 498.9% Nominal: 99.8% |
| 1 Month | Mean Conc. (ng/mL): 9.91% Nominal: 99.1% | Mean Conc. (ng/mL): 490.2% Nominal: 98.0% |
| 3 Months | Mean Conc. (ng/mL): 9.80% Nominal: 98.0% | Mean Conc. (ng/mL): 485.5% Nominal: 97.1% |
| 6 Months | Mean Conc. (ng/mL): 9.68% Nominal: 96.8% | Mean Conc. (ng/mL): 479.8% Nominal: 96.0% |
| 12 Months | Mean Conc. (ng/mL): 9.55% Nominal: 95.5% | Mean Conc. (ng/mL): 471.3% Nominal: 94.3% |
Troubleshooting Guide
Issue: Inconsistent or decreasing concentrations of this compound over time.
-
Question: Are the storage temperatures being consistently maintained?
-
Action: Verify the temperature logs of the storage freezers. Ensure there have been no significant temperature fluctuations.
-
-
Question: Is the analytical method stable and reliable?
-
Action: Analyze a fresh set of calibration standards and quality control samples to confirm the performance of the LC-MS/MS system.
-
-
Question: Could there be issues with sample handling during the thawing and preparation process?
-
Action: Review the sample handling procedures. Ensure that samples are thawed consistently (e.g., on ice or at room temperature) and processed promptly.
-
Issue: High variability between replicate measurements.
-
Question: Is the sample matrix homogeneous?
-
Action: Ensure that samples are thoroughly vortexed after thawing and before aliquoting for extraction.
-
-
Question: Is the internal standard addition consistent?
-
Action: Verify the precision of the pipettes used for adding the internal standard.
-
-
Question: Are there any issues with the extraction procedure?
-
Action: Review the extraction protocol for any potential sources of variability, such as incomplete phase separation or inconsistent evaporation of the solvent.
-
Visualizations
Caption: Experimental workflow for long-term stability assessment.
Caption: Troubleshooting decision tree for inconsistent stability results.
References
- 1. Results of stability studies with doping agents in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Determination of the stability of drugs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability of anticonvulsant drugs in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Valnoctamide LC-MS/MS assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Valnoctamide LC-MS/MS assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of Valnoctamide relevant to LC-MS/MS analysis?
Valnoctamide is a chiral amide derivative of valproic acid with the chemical formula C8H17NO and a molar mass of 143.230 g/mol . It is a racemic mixture containing four stereoisomers.[1] Unlike valpromide, Valnoctamide is not a prodrug and does not readily convert to its corresponding acid, valnoctic acid, in vivo.[1] Its structure as a primary amide will influence its fragmentation pattern in the mass spectrometer.
Q2: What is a common challenge when developing an LC-MS/MS method for Valnoctamide and similar compounds?
A significant challenge, as seen with the structurally related compound Valproic Acid (VPA), is poor fragmentation in the mass spectrometer.[2][3][4] This can make it difficult to find suitable and specific MRM (Multiple Reaction Monitoring) transitions. Researchers often resort to using a "pseudo-MRM" approach where the precursor ion is monitored as the product ion (e.g., m/z 143 -> 143 for VPA).[2][3][4] Alternatively, monitoring for adducts with mobile phase components (like formate or acetate) can increase selectivity.[3][4]
Q3: Can Valnoctamide's stereoisomers affect the LC-MS/MS assay?
Yes. Valnoctamide has four stereoisomers.[1] If the chromatography is not optimized to separate these isomers, they will co-elute. While this may not be an issue for total Valnoctamide quantification, any stereoselective metabolism or activity could lead to variability if the isomeric ratio changes between samples.[5] Achieving chiral separation can be challenging and may require specialized chiral columns.[6]
Q4: Are there any known drug-drug interactions that could interfere with Valnoctamide analysis?
Valnoctamide can inhibit epoxide hydrolase, which may lead to increased levels of the active metabolite of carbamazepine (carbamazepine-10,11-epoxide).[1] When analyzing samples from subjects co-administered with carbamazepine, it is crucial to check for potential isobaric interference from this metabolite or adjust the chromatography to separate them.
Troubleshooting Guides
Issue 1: High Variability in Peak Area/Intensity
Q: My peak areas for Valnoctamide are highly variable between injections of the same sample. What could be the cause?
A: High variability in peak area can stem from several sources. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Peak Area Variability
Caption: Logic diagram for troubleshooting peak area variability.
Detailed Steps:
-
Evaluate Internal Standard (IS) Performance:
-
If the IS signal is also variable: This points towards an issue with the injection process, the LC system, or the ion source. Check for leaks, ensure the autosampler is functioning correctly, and clean the ion source.
-
If the IS signal is stable: The problem is likely related to the sample preparation or matrix effects affecting Valnoctamide specifically.
-
-
Investigate Sample Preparation:
-
Inconsistent protein precipitation or liquid-liquid extraction can lead to variable recovery. Ensure precise and consistent execution of the sample preparation protocol.
-
Use a stable isotope-labeled (SIL) internal standard for Valnoctamide if available, as it can compensate for variability in sample preparation and matrix effects.
-
-
Assess for Matrix Effects:
-
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of Valnoctamide, are a common cause of variability.
-
Experiment: Perform a post-extraction addition experiment. Compare the peak area of Valnoctamide in a neat solution to the peak area of Valnoctamide spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My Valnoctamide peak is showing significant tailing/fronting/splitting. How can I improve the peak shape?
A: Poor peak shape can compromise integration and reduce sensitivity. The following steps can help identify and resolve the issue.
Troubleshooting Workflow for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
Detailed Steps:
-
Check the Column: A void in the column or a contaminated guard column are common culprits for peak splitting and tailing. Replace the guard column first. If the problem persists, replace the analytical column.
-
Mobile Phase Optimization:
-
Ensure the mobile phase pH is appropriate for Valnoctamide. For amide compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
-
The organic content of the mobile phase should be optimized for good retention and peak shape.
-
-
Injection Solvent: The solvent used to dissolve the final extract should be as close as possible in composition to the initial mobile phase to avoid peak distortion. High organic content in the injection solvent with a highly aqueous mobile phase can cause peak fronting.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample.
Issue 3: Inconsistent Retention Time
Q: The retention time for Valnoctamide is shifting between runs. What could be the cause?
A: Retention time shifts can lead to misidentification of peaks and integration errors.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| LC Pump Issues | Check for leaks in the pump heads and ensure proper solvent degassing. Fluctuations in pressure can indicate pump problems. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily. Ensure accurate mixing of solvents if using a binary or quaternary pump. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
Experimental Protocols
Protocol 1: Post-Extraction Addition for Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Valnoctamide and its internal standard (IS) into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma) using your established protocol. Spike Valnoctamide and IS into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike Valnoctamide and IS into the blank biological matrix before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
-
Interpretation: An ME value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
Data Presentation
Table 1: Example Data for Matrix Effect and Recovery Assessment
| Sample Set | Analyte | Mean Peak Area (n=3) | %RSD |
| A (Neat) | Valnoctamide | 1,500,000 | 2.5 |
| IS | 2,000,000 | 2.1 | |
| B (Post-Spiked) | Valnoctamide | 1,125,000 | 3.1 |
| IS | 1,500,000 | 2.8 | |
| C (Pre-Spiked) | Valnoctamide | 956,250 | 4.2 |
| IS | 1,275,000 | 3.9 | |
| Calculated Results | Matrix Effect | 75% (Ion Suppression) | |
| Recovery | 85% |
This guide provides a starting point for troubleshooting your Valnoctamide LC-MS/MS assays. Given the limited publicly available data on a validated method for Valnoctamide, principles from the analysis of the related compound Valproic Acid have been incorporated. Always refer to your specific instrument and method validation guidelines.
References
- 1. Valnoctamide - Wikipedia [en.wikipedia.org]
- 2. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS [restek.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Mass Spectrometer Parameters for Valnoctamide-d5
Welcome to the technical support center for the analysis of Valnoctamide-d5 using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometer parameters for accurate and robust quantification of Valnoctamide and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: I am not seeing any signal for Valnoctamide or this compound. What are the possible causes and solutions?
A1: No signal can be attributed to several factors, from sample preparation to instrument settings.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the chemical standard of Valnoctamide and this compound has not degraded. Prepare fresh stock solutions.
-
Check Sample Preparation: Inefficient extraction can lead to low recovery. Verify the pH of your sample and extraction solvent to ensure Valnoctamide is in a neutral state for optimal extraction. Protein precipitation is a common and effective method; ensure complete precipitation and proper separation of the supernatant.
-
Inspect Instrument Source Settings: A dirty or improperly configured ion source is a frequent cause of poor signal. Check for a stable spray in the electrospray ionization (ESI) source. Clean the source components as per the manufacturer's guidelines.
-
Confirm Mass Spectrometer Parameters: Double-check that the correct precursor and product ions for Valnoctamide and this compound are entered in the acquisition method. Ensure the collision energy is appropriate to induce fragmentation.
-
Liquid Chromatography Issues: A blockage in the LC system can prevent the sample from reaching the mass spectrometer. Check the system pressure and perform necessary maintenance.
-
Q2: My signal for this compound is inconsistent or shows high variability. What should I investigate?
A2: Inconsistent internal standard signal is a critical issue that can compromise the accuracy of your quantitative results.
-
Troubleshooting Steps:
-
Internal Standard Addition: Ensure that the internal standard is added consistently and at the same concentration to all samples, including calibrators and quality controls, at the very beginning of the sample preparation process.
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can disproportionately affect the analyte and internal standard. To mitigate this, improve chromatographic separation to move the analytes away from interfering compounds. A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), may also be necessary.
-
Source Stability: An unstable ESI spray can lead to fluctuating signal intensity. Ensure a consistent flow of mobile phase and check for any leaks in the system.
-
Q3: I am observing poor peak shape for Valnoctamide. What are the common causes?
A3: Poor peak shape, such as tailing or fronting, can affect integration and, consequently, the accuracy of quantification.
-
Troubleshooting Steps:
-
Chromatographic Conditions: The choice of analytical column and mobile phase is crucial. For a compound like Valnoctamide, a C18 column is a good starting point. Optimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer and the type and concentration of additives like formic acid) to improve peak shape.
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in a solvent similar in composition to the initial mobile phase.
-
Column Overload: Injecting too much analyte can lead to peak fronting. If this is suspected, dilute the sample and re-inject.
-
Q4: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for Valnoctamide and this compound?
A4: The selection of appropriate MRM transitions is fundamental for the selectivity and sensitivity of the assay.
-
Procedure for MRM Optimization:
-
Infusion and Full Scan: Infuse a standard solution of Valnoctamide directly into the mass spectrometer to obtain a full scan mass spectrum. The most abundant ion will be the precursor ion (parent ion). For Valnoctamide (molar mass 143.23 g/mol ), this will likely be the protonated molecule [M+H]⁺ at m/z 144.2.
-
Product Ion Scan: Select the precursor ion (m/z 144.2) in the first quadrupole (Q1) and scan a range of collision energies in the collision cell (Q2) to generate product ions, which are then scanned in the third quadrupole (Q3). The most intense and stable fragment ions are chosen as product ions for the MRM transitions.
-
Internal Standard: Repeat the process for this compound. The precursor ion will be shifted by the mass of the deuterium labels. For a d5 variant, the precursor ion [M+H]⁺ would be approximately m/z 149.2. The product ions may or may not show a corresponding mass shift depending on which part of the molecule fragments.
-
Quantitative Data Summary
The following tables provide a starting point for the mass spectrometer parameters for the analysis of Valnoctamide and this compound. These parameters should be optimized on your specific instrument for best performance.
Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Valnoctamide | 144.2 | To be determined | 100-200 | To be optimized | To be optimized |
| This compound | 149.2 | To be determined | 100-200 | To be optimized | To be optimized |
Note: Due to the limited fragmentation often observed with small amide molecules, a "pseudo-MRM" transition (e.g., 144.2 -> 144.2) with a low collision energy might be necessary if no stable product ions are generated. This approach still provides some level of specificity. Further experimentation is required to determine the optimal product ions and collision energies.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions |
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the quantification of Valnoctamide in a biological matrix.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples like plasma or serum.
-
Materials:
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Acetonitrile (ACN) containing the internal standard (this compound)
-
-
Procedure:
-
Pipette 50 µL of the biological sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing this compound at the desired concentration.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
LC-MS/MS System and Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Ionization Mode: Positive ESI is generally suitable for amide-containing compounds.
-
Method Development Workflow:
-
Compound Tuning: Infuse standard solutions of Valnoctamide and this compound to determine the optimal precursor ions and source parameters (e.g., capillary voltage, source temperature).
-
Fragmentation Optimization: Perform product ion scans to identify the most abundant and stable fragment ions. Optimize the collision energy for each MRM transition to maximize the signal of the product ion.
-
Chromatographic Separation: Develop a gradient elution method to achieve good peak shape and separation from matrix interferences.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Troubleshooting logic for common mass spectrometry issues.
Valnoctamide-d5 Chromatographic Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic peak shape issues during the analysis of Valnoctamide-d5.
Troubleshooting Guide: Resolving Peak Shape Problems
Abnormal peak shapes can compromise the accuracy and precision of quantitative analysis.[1] The following sections detail common peak shape issues, their potential causes, and recommended solutions.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[2] This can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase.[2][3]
| Potential Cause | Description | Recommended Solutions |
| Secondary Silanol Interactions | Free silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.[2][4] | - Use a highly deactivated, end-capped column to minimize exposed silanol groups.[4] - Operate the mobile phase at a lower pH to protonate basic analytes and reduce their interaction with silanol groups. - Add a competing base, such as triethylamine, to the mobile phase to block active silanol sites.[5] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[3][6] The column packing bed can also degrade over time.[4] | - Implement a regular column washing protocol. - Use a guard column to protect the analytical column from contaminants.[6] - If the problem persists, replace the column.[7] |
| Mismatched Sample Solvent and Mobile Phase | If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. | - Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][4] | - Reduce the injection volume or dilute the sample.[4] |
| Extra-Column Volume | Excessive tubing length or diameter between the column and the detector can cause peak broadening and tailing.[2][3] | - Use shorter, narrower internal diameter tubing (e.g., 0.005" PEEK tubing) to minimize dead volume.[2] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.[8] This distortion can suggest that some analyte molecules are eluting earlier than expected.[8]
| Potential Cause | Description | Recommended Solutions |
| Column Overload | Injecting too high a concentration or volume of the sample can lead to peak fronting.[8][9][10] | - Dilute the sample or reduce the injection volume.[7][9][11] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a fronting peak.[8] | - Prepare the sample in the mobile phase or a weaker solvent.[7] |
| Poor Column Packing or Collapse | Voids or channels in the column packing can lead to uneven flow and peak fronting.[8] Column phase collapse can occur when using highly aqueous mobile phases with certain C18 columns.[11] | - If a void is suspected, the column may need to be replaced.[9] - To address potential phase collapse, flush the column with 100% acetonitrile. Consider using a column designed for highly aqueous mobile phases.[11] |
| Co-elution | An interfering compound eluting just before the analyte of interest can make the peak appear to be fronting.[11] | - Adjust the mobile phase composition or gradient to improve separation.[9] |
Issue 3: Split Peaks
Split peaks can be indicative of a problem at the head of the column or an issue with the sample injection.
| Potential Cause | Description | Recommended Solutions |
| Partially Blocked Frit | Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column.[1] | - Reverse-flush the column (if permitted by the manufacturer). - Filter all samples and mobile phases before use. |
| Column Void | A void or channel at the inlet of the column can cause the sample band to split as it enters the column.[4] | - If a void is present, the column will likely need to be replaced. |
| Injector Issues | A problem with the injector, such as a partially blocked needle or a damaged rotor seal, can cause improper sample injection. | - Perform routine maintenance on the injector, including cleaning and replacing worn parts. |
Experimental Protocols
Protocol 1: Column Washing Procedure
A thorough column wash can help remove contaminants that may cause peak shape issues.
-
Disconnect the column from the detector.
-
Flush with a series of solvents in order of decreasing polarity. A common sequence for reversed-phase columns is:
-
Water (HPLC grade)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Flush with each solvent for at least 10-20 column volumes.
-
Equilibrate the column with the mobile phase before reconnecting to the detector.
Protocol 2: Mobile Phase Preparation
Proper mobile phase preparation is crucial for reproducible results.
-
Use high-purity solvents (HPLC grade or higher).
-
Filter all aqueous components through a 0.22 µm or 0.45 µm filter.
-
Degas the mobile phase before use to prevent bubble formation in the pump and detector. This can be done by sparging with helium, sonication, or using an in-line degasser.
-
If using a buffer, ensure it is fully dissolved and the pH is adjusted correctly before mixing with the organic modifier.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing specifically with this compound?
While there are no specific studies on this compound peak shape, compounds with amide functional groups can sometimes interact with active sites on the column packing material, leading to tailing.[4] Consider the solutions for peak tailing, particularly using an end-capped column or adjusting the mobile phase pH.
Q2: Could the deuterium labeling in this compound affect its chromatography?
The deuterium labeling in this compound should not significantly alter its chromatographic behavior compared to the unlabeled compound under typical reversed-phase conditions. The primary factors influencing peak shape will be the overall molecular structure and the chromatographic conditions.
Q3: My this compound peak is broad, but not tailing or fronting. What could be the cause?
Broad peaks can be caused by several factors, including:
-
Low flow rate: Increasing the flow rate can sometimes sharpen peaks.[7]
-
Large injection volume: Try reducing the injection volume.[7]
-
Column contamination: A contaminated guard or analytical column can lead to peak broadening.[7]
-
Extra-column volume: Long or wide tubing between the column and detector can cause broadening.[7]
Q4: How can I confirm if my column is the source of the peak shape problem?
The easiest way to diagnose a column issue is to replace it with a new, known-good column of the same type.[4] If the peak shape improves, the original column was likely the problem.
Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common peak shape issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
- 10. youtube.com [youtube.com]
- 11. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Addressing internal standard variability with Valnoctamide-d5
Welcome to the technical support center for Valnoctamide-d5. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) form of Valnoctamide, containing five deuterium atoms. It is considered an ideal internal standard (IS) for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Because its chemical and physical properties are nearly identical to the analyte (Valnoctamide), it co-elutes and experiences similar extraction recovery and ionization effects.[1] This allows it to accurately correct for variability during sample preparation and analysis, leading to higher precision and accuracy in the quantification of Valnoctamide.[1]
Q2: What are the main causes of internal standard variability?
A2: Variability in the internal standard response can arise from several sources throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Errors: Inconsistent dispensing of the IS solution, incomplete mixing with the sample matrix, or errors in serial dilutions.[2]
-
Instrumental Issues: Inconsistent injection volumes, fluctuations in the mass spectrometer's ionization source, or detector drift over the course of an analytical run.[2][3]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS, leading to variable signal intensity.[3][4]
-
Extraction Inconsistency: Poor or inconsistent recovery of the IS during sample extraction steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]
-
Stability Issues: Degradation of the this compound in the stock solution or in the processed samples.
Q3: What are the acceptance criteria for internal standard response?
A3: While there are no universal guidelines, a common practice in regulated bioanalysis is to establish acceptance criteria based on the IS response in calibration standards and quality control (QC) samples. A typical acceptance range for a stable isotope-labeled IS is that the response in an unknown sample should be within 50% to 150% of the mean IS response of the accepted calibration standards and QCs in the same run. However, these criteria can be method-specific.
Troubleshooting Guide
Issue 1: Inconsistent or Drifting IS Peak Areas Across an Analytical Run
-
Question: My this compound peak areas are showing a consistent upward or downward drift throughout my sample batch. What could be the cause?
-
Answer: A systematic drift in the IS response often points to an instrumental issue.
-
Instrument Sensitivity Drift: The sensitivity of the mass spectrometer may be changing over time. This is a common reason for using an IS, as it should compensate for this drift. If the analyte-to-IS ratio for your QCs is still consistent and within acceptance limits, the data may be reliable.
-
Sample Evaporation: If samples are left in the autosampler for an extended period, evaporation of the solvent can lead to a gradual increase in the concentration of the IS and the analyte, causing an upward drift in peak areas.
-
Column Temperature Fluctuation: Inconsistent column temperature can affect chromatographic retention times and peak shapes, potentially leading to a drift in peak areas. Ensure the column oven is maintaining a stable temperature.
-
Issue 2: Sporadic and Randomly High or Low IS Peak Areas
-
Question: I am observing random, unpredictable high or low peak areas for this compound in some of my unknown samples, but my calibrators and QCs look fine. What should I investigate?
-
Answer: Sporadic outliers in IS response are often due to errors in sample preparation or injection for those specific samples.
-
Pipetting Errors: An unusually low peak area could indicate that an insufficient volume of this compound was added to that specific sample, or that the IS was not added at all. Conversely, a very high peak area might suggest that the IS was added twice.
-
Incomplete Mixing: Ensure that the IS is thoroughly vortexed after being added to each sample to guarantee homogeneity.
-
Injection Issues: A low IS peak area could be the result of an air bubble in the syringe during injection or a partial clog in the autosampler needle or tubing.
-
Matrix Effects in Specific Samples: Some individual samples may contain unique endogenous compounds that cause significant ion suppression or enhancement for the IS.
-
Issue 3: Low IS Recovery During Sample Extraction
-
Question: After performing a protein precipitation, the peak area for this compound is significantly lower than expected. How can I improve the recovery?
-
Answer: Low recovery suggests that the IS is being lost during the sample preparation process.
-
Precipitation Agent: Ensure the protein precipitation agent (e.g., acetonitrile, methanol) is added in the correct ratio to the sample volume (typically 3:1 or 4:1, precipitant:sample).
-
Vortexing and Centrifugation: Make sure to vortex the samples vigorously after adding the precipitant to ensure complete protein crashing. Also, ensure that the centrifugation speed and time are sufficient to form a compact pellet.
-
Analyte Binding: Valnoctamide may bind to plasma proteins. Adding a small amount of acid (e.g., formic acid) to the precipitation solvent can help disrupt this binding and improve recovery.
-
Supernatant Transfer: Be careful not to aspirate any of the precipitated protein pellet when transferring the supernatant to a new tube or plate.
-
Quantitative Data Presentation
The following table summarizes typical method validation performance data for an LC-MS/MS assay using a deuterated internal standard like this compound for the quantification of its parent drug in human plasma.
| Parameter | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 50 | 5.1 | 11.3 | 3.9 |
| Low QC | 150 | 3.9 | 6.8 | -2.5 |
| Mid QC | 1500 | 2.8 | 4.5 | 1.7 |
| High QC | 3000 | 2.1 | 3.9 | -0.8 |
| Linearity (r²) | 50 - 4000 | - | - | >0.998 |
Data is representative of typical performance for a validated LC-MS/MS bioanalytical method using a stable isotope-labeled internal standard and is based on similar published methods.
Experimental Protocols
Protocol: Quantification of Valnoctamide in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Preparation of Standards and Solutions
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Valnoctamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Valnoctamide stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., concentrations from 50 ng/mL to 4000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 20 µg/mL.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (20 µg/mL) to each tube (except for double blank samples).
-
Vortex each tube for 10 seconds.
-
Add 600 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 400 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-5.0 min: 20% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 20% B
-
6.1-8.0 min: 20% B
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Valnoctamide: [M+H]⁺ > fragment ion (e.g., m/z 144.2 > fragment)
-
This compound: [M+H]⁺ > fragment ion (e.g., m/z 149.2 > fragment) (Note: Specific MRM transitions should be optimized for the instrument being used.)
-
Visualizations
Troubleshooting Workflow for Internal Standard Variability
A decision tree for troubleshooting internal standard variability.
Proposed Signaling Pathway of Valnoctamide
Mechanism of action for Valnoctamide's therapeutic effects.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Valnoctamide-d5 vs. Other Internal Standards for Valnoctamide Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the anticonvulsant and mood-stabilizing agent Valnoctamide, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Valnoctamide-d5, and other common alternatives, such as structural analogs. The information presented herein is supported by experimental data from relevant scientific literature to aid researchers in selecting the most suitable internal standard for their analytical needs.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological matrices. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to normalize for these variations, thereby ensuring the integrity of the analytical data.
The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest, including its extraction recovery, chromatographic behavior, and ionization efficiency.
This compound: The Stable Isotope-Labeled Advantage
This compound is a deuterated form of Valnoctamide, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Valnoctamide but has a higher mass. This key difference allows it to be distinguished from the analyte by the mass spectrometer while behaving nearly identically during sample preparation and analysis.
Advantages of this compound as an Internal Standard:
-
Co-elution with Analyte: this compound has the same chromatographic retention time as Valnoctamide, meaning it experiences the same matrix effects at the point of elution.[1]
-
Similar Extraction Recovery: Due to its identical chemical structure, the extraction efficiency of this compound from the biological matrix is expected to be the same as that of Valnoctamide.[1]
-
Comparable Ionization Efficiency: this compound exhibits a similar ionization response in the mass spectrometer, effectively compensating for ion suppression or enhancement.[1]
-
Improved Accuracy and Precision: The use of a SIL internal standard has been shown to significantly reduce variability in analytical results, leading to improved accuracy and precision.[2][3]
Alternative Internal Standards: Structural Analogs
When a stable isotope-labeled internal standard is not available or is cost-prohibitive, a structural analog is often employed. For Valnoctamide analysis, potential structural analogs could include compounds with similar chemical structures, such as other amide derivatives of valproic acid or molecules with comparable functional groups. For instance, in the analysis of related compounds, Valnoctamide itself and N-methyl valnoctamide have been used as internal standards.
Limitations of Structural Analogs:
-
Different Retention Times: Structural analogs may have different chromatographic retention times than the analyte, leading to incomplete compensation for matrix effects that can vary across the chromatogram.
-
Variable Extraction Recoveries: Differences in chemical structure can lead to variations in extraction efficiency between the analog and the analyte.
-
Disparate Ionization Responses: The ionization efficiency of a structural analog may differ from the analyte, particularly if key functional groups are different. This can lead to inadequate correction for matrix-induced ion suppression or enhancement.
Quantitative Comparison: SIL vs. Structural Analog Internal Standards
| Parameter | Stable Isotope-Labeled (SIL) Internal Standard | Structural Analog Internal Standard |
| Mean Bias (%) | 100.3 | 96.8 |
| Standard Deviation of Bias (%) | 7.6 | 8.6 |
| Statistical Significance of Variance | Significantly lower variance (p=0.02) | Higher variance |
Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[4]
The data clearly demonstrates that the use of a stable isotope-labeled internal standard resulted in a mean bias closer to 100% and a statistically significant improvement in the precision of the method compared to the structural analog.
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of Valnoctamide in human plasma using LC-MS/MS with an internal standard. This protocol is a composite of methodologies reported for Valnoctamide and related compounds.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Valnoctamide: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
Specific m/z transitions to be optimized based on instrumentation.
-
Visualizing Methodologies and Pathways
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for Valnoctamide bioanalysis.
Caption: Simplified signaling pathways of Valnoctamide.
Conclusion
For the quantitative analysis of Valnoctamide, the use of a stable isotope-labeled internal standard such as this compound is highly recommended. The near-identical physicochemical properties to the analyte ensure the most accurate correction for experimental variability, leading to superior precision and accuracy in comparison to structural analog internal standards. While structural analogs can be a viable alternative, their performance should be rigorously validated to ensure they adequately compensate for matrix effects and other potential sources of error. The choice of internal standard is a critical decision in bioanalytical method development and has a direct impact on the quality and reliability of the resulting pharmacokinetic and toxicokinetic data.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Pharmacodynamic and pharmacokinetic analysis of CNS-active constitutional isomers of valnoctamide and sec-butylpropylacetamide--Amide derivatives of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to Utilizing Valnoctamide-d5 in Stereospecific Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Valnoctamide-d5, a deuterated stable isotope-labeled internal standard (SIL-IS), against structural analogue internal standards for the validation of stereospecific bioanalytical assays of Valnoctamide. The use of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data submitted for regulatory approval.[1][2][3][4] This document outlines the superior performance of this compound and provides detailed experimental protocols and validation parameters in line with current regulatory expectations.[1][2][3][4]
The Critical Role of Internal Standards in Stereospecific Bioanalysis
Stereospecific analysis is essential for drugs like Valnoctamide, which is a chiral compound with four stereoisomers that exhibit stereoselective pharmacokinetics. An internal standard (IS) is added to calibration standards, quality control (QC) samples, and study samples at a known concentration to correct for variability during sample processing and analysis.[5][6][7] The ideal IS co-elutes with the analyte and mimics its behavior during extraction, chromatography, and ionization.[7][8]
There are two primary types of internal standards used in LC-MS or GC-MS bioanalysis:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This compound is a prime example.
-
Structural Analogue Internal Standard: This is a molecule that is chemically similar to the analyte but not isotopically labeled.
Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH) M10 guidelines, strongly advocate for the use of SIL-IS due to their ability to provide more reliable and reproducible data.[1][2][3]
Performance Comparison: this compound vs. Structural Analogue IS
The choice of internal standard significantly impacts the performance of a bioanalytical method. This section compares the expected performance of this compound against a hypothetical, yet representative, structural analogue IS in a stereospecific assay for Valnoctamide.
Table 1: Comparison of Internal Standard Performance
| Performance Parameter | This compound (SIL-IS) | Structural Analogue IS | Rationale & Supporting Data |
| Matrix Effect Compensation | Excellent | Variable to Poor | This compound has nearly identical physicochemical properties to Valnoctamide and will experience the same degree of ion suppression or enhancement, leading to accurate correction.[5][7] Structural analogues, having different chemical structures, may exhibit different ionization efficiencies, leading to biased results.[5] |
| Extraction Recovery Tracking | Excellent | Good to Variable | Due to its identical chemical structure, this compound will have the same extraction recovery as the analyte across a range of conditions. A structural analogue may have different recovery, introducing variability.[6] |
| Chromatographic Co-elution | Excellent | Good | This compound is expected to co-elute perfectly with Valnoctamide on a chiral column, which is crucial for accurate matrix effect compensation.[8] A structural analogue may have a slightly different retention time. |
| Assay Precision | High | Moderate to High | The superior ability of a SIL-IS to correct for variability results in lower coefficients of variation (CV%) for quality control samples. Studies have shown that SIL-IS significantly improves assay precision compared to analogue standards.[5] |
| Assay Accuracy | High | Moderate to High | By effectively normalizing for analytical variability, this compound ensures that the calculated concentrations are closer to the true values, resulting in high accuracy.[5][7] |
| Regulatory Acceptance | Highly Preferred | Acceptable with Justification | The EMA and FDA strongly recommend the use of SIL-IS for definitive quantitative bioanalysis.[2][3] The use of a structural analogue may require additional validation to demonstrate its suitability. |
| Cost and Availability | Higher Initial Cost | Lower Cost | Custom synthesis of a SIL-IS can be more expensive upfront. However, this is often offset by reduced method development time and fewer failed analytical runs.[7] |
Experimental Protocols
The following protocols provide a framework for the validation of a stereospecific assay for Valnoctamide using this compound as the internal standard.
Protocol 1: Sample Preparation (Human Plasma)
-
Thaw plasma samples and quality controls at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of this compound working solution (internal standard) to each tube and vortex briefly.
-
Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Protocol 2: Chiral GC-MS Analysis
This protocol is a representative method for the stereospecific analysis of Valnoctamide.
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Chiral Column: A suitable chiral stationary phase column for separating the Valnoctamide stereoisomers (e.g., a derivative of cyclodextrin).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 220°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for each Valnoctamide stereoisomer and for this compound.
-
Bioanalytical Method Validation Workflow
The validation of the stereospecific assay must be performed in accordance with the ICH M10 guidelines.[1][2][3] The following diagram illustrates the key validation parameters to be assessed.
Caption: Bioanalytical method validation workflow.
Comparison of Internal Standard Logic
The decision to use a SIL-IS like this compound over a structural analogue is based on a logical progression of ensuring data integrity.
Caption: Decision logic for internal standard selection.
Conclusion
For the validation of stereospecific assays of Valnoctamide, the use of a stable isotope-labeled internal standard, specifically this compound, is unequivocally superior to the use of a structural analogue. This compound provides the highest level of assurance in data quality by effectively compensating for analytical variability, particularly matrix effects. This leads to more accurate and precise results, which are essential for making critical decisions in drug development and for meeting the stringent requirements of regulatory agencies. While the initial investment for a SIL-IS may be higher, the long-term benefits of robust and reliable data far outweigh the costs.
References
- 1. database.ich.org [database.ich.org]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. scispace.com [scispace.com]
- 6. texilajournal.com [texilajournal.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Valnoctamide-d5 in Proficiency Testing: A Comparison Guide for Forensic and Clinical Laboratories
An in-depth analysis of Valnoctamide-d5 as an internal standard in the quantitative analysis of valnoctamide, offering a comparative overview for researchers, scientists, and drug development professionals in forensic and clinical settings.
In the landscape of forensic and clinical toxicology, the accurate quantification of therapeutic drugs and their metabolites is paramount. Valnoctamide, a chiral amide derivative of valproic acid, has garnered interest for its potential therapeutic applications. Consequently, the need for robust and reliable analytical methods for its determination in biological matrices is critical. Proficiency testing, a cornerstone of laboratory quality assurance, necessitates the use of highly accurate and precise analytical methods, where the choice of an appropriate internal standard is a key determinant of method performance. This guide provides a comparative analysis of this compound as a deuterated internal standard for the quantification of valnoctamide, exploring its advantages over other potential internal standards.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chromatography techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). They are compounds added to samples in a known quantity before sample preparation to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.
This compound: A Superior Choice for Isotope Dilution Mass Spectrometry
This compound, a stable isotope-labeled analog of valnoctamide, is an exemplary internal standard for use in isotope dilution mass spectrometry (IDMS). In IDMS, the internal standard is a deuterated version of the analyte. Due to their near-identical chemical and physical properties, the analyte and its deuterated counterpart co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer. This co-elution and similar ionization behavior are crucial for minimizing matrix effects, which are a common source of inaccuracy in the analysis of complex biological samples like blood and urine.
The use of deuterated internal standards is widely recognized for enhancing the accuracy and precision of quantitative assays. By compensating for variations in sample extraction, injection volume, and instrument response, this compound can significantly improve the reliability of valnoctamide quantification.
Comparison with Alternative Internal Standards
While this compound stands out as the preferred internal standard for valnoctamide analysis, other compounds could potentially be used. These alternatives can be broadly categorized as structural analogs or other deuterated compounds not identical to the analyte.
Structural Analogs: A structural analog is a compound with a similar chemical structure to the analyte but is not isotopically labeled. While more readily available and often less expensive than deuterated standards, structural analogs may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte. These differences can lead to inadequate compensation for matrix effects and sample preparation variability, ultimately compromising the accuracy of the results.
Other Deuterated Compounds: In some cases, a deuterated version of a different but structurally related compound might be considered as an internal standard. However, the same limitations as structural analogs apply. The subtle differences in chemical structure can lead to variations in analytical behavior, making them less reliable than a true isotope-labeled internal standard like this compound.
Table 1: Comparison of Internal Standard Types for Valnoctamide Analysis
| Feature | This compound (Deuterated) | Structural Analog | Other Deuterated Compound |
| Chemical & Physical Properties | Nearly identical to valnoctamide | Similar but not identical | Different from valnoctamide |
| Chromatographic Co-elution | Yes | No | No |
| Ionization Efficiency | Nearly identical to valnoctamide | May differ significantly | Will differ |
| Compensation for Matrix Effects | Excellent | Poor to moderate | Poor to moderate |
| Accuracy & Precision | High | Moderate to low | Moderate to low |
| Cost | Higher | Lower | Variable |
Experimental Protocols
The successful implementation of this compound in a quantitative assay requires a validated experimental protocol. Below are generalized methodologies for GC-MS and LC-MS/MS analysis of valnoctamide in biological matrices.
Experimental Workflow for Valnoctamide Analysis
A Comparative Guide to Valnoctamide Quantification: The Gold Standard vs. a Practical Alternative
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like valnoctamide is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The choice of an appropriate internal standard is a critical determinant of the reliability and robustness of a bioanalytical method. This guide provides a comprehensive comparison of two common approaches for the quantification of valnoctamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS): one employing a deuterated internal standard and the other a non-deuterated structural analog.
While the use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely considered the "gold standard" in LC-MS/MS bioanalysis, its availability can be a limiting factor. In such cases, a carefully selected structural analog can serve as a viable alternative. This guide will delve into the experimental protocols, comparative performance data, and the inherent advantages and disadvantages of each approach.
The Decisive Role of the Internal Standard
An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to correct for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[1][2] An ideal internal standard should mimic the analyte's behavior as closely as possible.[1]
Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[3] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during extraction and chromatography.[4][5]
Structural analog internal standards are compounds with a chemical structure similar to the analyte but with a different molecular weight.[6] While they can compensate for some variability, their different chemical nature means they may not perfectly mirror the analyte's behavior, particularly in complex biological matrices.[6]
Comparative Analysis of Quantitative Performance
The following tables summarize the expected performance characteristics of LC-MS/MS methods for valnoctamide quantification using a deuterated internal standard versus a structural analog. The data presented is a synthesis of typical validation results for similar small molecule bioanalytical assays.
Table 1: Method Validation Parameters
| Parameter | With Deuterated Internal Standard (Hypothetical Data) | With Structural Analog Internal Standard (Hypothetical Data) |
| Linearity (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 12% |
| Accuracy (%Bias) | ± 5% | ± 10% |
| Matrix Effect | Minimal and compensated | Potential for differential matrix effects |
| Recovery | Consistent and tracked | May differ from analyte |
Table 2: Sample Throughput and Method Robustness
| Feature | With Deuterated Internal Standard | With Structural Analog Internal Standard |
| Method Development Time | Shorter | Longer, requires careful selection and testing of the analog |
| Risk of Inaccurate Data | Low | Higher, due to potential for differential matrix effects |
| Regulatory Scrutiny | Generally lower | Higher, may require more extensive validation |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of valnoctamide with and without a deuterated internal standard.
Detailed Experimental Protocols
The following are representative protocols for the quantification of valnoctamide in human plasma.
Method 1: Quantification with a Deuterated Internal Standard (Hypothetical)
1. Materials and Reagents:
-
Valnoctamide reference standard
-
Deuterated valnoctamide (e.g., valnoctamide-d7) as internal standard (IS)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of deuterated valnoctamide working solution (e.g., 100 ng/mL in 50% acetonitrile).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Valnoctamide: [M+H]+ → fragment ion
-
Valnoctamide-d7: [M+H]+ → fragment ion
-
Method 2: Quantification with a Structural Analog Internal Standard
1. Materials and Reagents:
-
Valnoctamide reference standard
-
Structural analog internal standard (e.g., Valpromide, another structural isomer)
-
All other reagents as in Method 1.
2. Sample Preparation:
-
The sample preparation procedure is identical to Method 1, with the substitution of the deuterated internal standard with the structural analog working solution.
3. LC-MS/MS Conditions:
-
The LC-MS/MS conditions would be similar to Method 1, but the MRM transition for the structural analog would be optimized.
-
MRM Transitions:
-
Valnoctamide: [M+H]+ → fragment ion
-
Valpromide: [M+H]+ → fragment ion
-
Discussion and Conclusion
The use of a deuterated internal standard is unequivocally the superior approach for the quantification of valnoctamide in biological matrices.[4][7] Its ability to co-elute with the analyte and behave identically during sample processing and ionization minimizes the impact of matrix effects and other sources of variability, leading to higher accuracy, precision, and robustness.[5]
For drug development professionals, the initial investment in a deuterated internal standard often pays dividends in the long run by reducing method development time, minimizing the risk of failed batches, and providing higher quality data for critical decision-making.[7] When a structural analog must be used, a comprehensive understanding of its limitations and a robust validation package are essential to ensure the integrity of the bioanalytical data.
References
- 1. nebiolab.com [nebiolab.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Safety Operating Guide
Navigating the Safe Disposal of Valnoctamide-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Valnoctamide-d5, a deuterated form of Valnoctamide, requires careful management due to its potential health hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory requirements.
Valnoctamide is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] Therefore, its disposal must be conducted in a manner that mitigates these risks. The primary recommendation across safety data sheets (SDS) is to dispose of this compound and its containers through an approved waste disposal plant, in strict accordance with all applicable local, regional, national, and international regulations.[1][2][3][4]
Key Hazard and Disposal Information
To facilitate a clear understanding of the risks and necessary precautions, the following table summarizes the essential data for this compound.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements (Disposal) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.[1][2][3] | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] |
| Reproductive Toxicity (Category 2) | GHS08 (Health Hazard) | H361: Suspected of damaging fertility or the unborn child.[1][3] | P201: Obtain special instructions before use.[2][3] P202: Do not handle until all safety precautions have been read and understood.[2][3] P308 + P313: IF exposed or concerned: Get medical advice/attention.[1][2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound, synthesized from safety data sheets and general chemical waste guidelines.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, contaminated gloves).
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Container Management:
-
Use a container that is compatible with the chemical. The original product container is often a suitable choice for waste collection.[5]
-
Ensure the waste container is kept tightly closed except when adding waste.[5]
-
The container must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Reproductive Hazard"), and the accumulation start date.
4. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from incompatible materials.
5. Scheduling Waste Pickup:
-
Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a pickup for disposal by a licensed hazardous waste contractor.
6. Decontamination of Work Area:
-
After handling and preparing the waste for disposal, thoroughly decontaminate the work area with an appropriate solvent or cleaning agent.
7. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's and local regulations' requirements.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Valnoctamide-d5
This guide provides crucial safety and logistical information for laboratory professionals handling Valnoctamide-d5. It is designed to be a primary resource for ensuring safe operational procedures and proper disposal.
Physicochemical and Storage Information
This compound is a deuterated form of Valnoctamide, appearing as a white to off-white solid. Proper storage is essential to maintain its integrity.
| Property | Information |
| CAS Number | 1190015-82-7 |
| Molecular Formula | C₈H₁₂D₅NO |
| Appearance | White to off-white solid |
| Short-term Storage | Room Temperature |
| Long-term Storage | -20°C[1] |
For optimal product recovery, it is recommended to centrifuge the vial before opening the cap.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to minimize exposure and ensure personal safety.
| Equipment | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the substance. |
| Hand Protection | Gloves compliant with EC Directive 89/686/EEC and EN374 standard | To avoid skin contact. |
| Body Protection | Suitable protective clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. |
| Respiratory | Not required under normal use; use in a well-ventilated area. If exposure limits are exceeded, ventilation and evacuation may be necessary. | To prevent inhalation of dust or aerosols. |
Operational Handling Protocol
Adherence to a strict handling protocol is vital for laboratory safety.
-
Preparation :
-
Ensure a well-ventilated work area, such as a fume hood.
-
Assemble all necessary equipment and PPE before handling the compound.
-
Have an eyewash station and safety shower readily accessible.
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Wash hands thoroughly with soap and water before breaks and immediately after handling the substance.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
Step 2: Container Management
-
Ensure the waste container is compatible with the chemical and is kept securely closed when not in use.
-
Label the container with "Hazardous Waste" and the specific chemical name, "this compound."
Step 3: Final Disposal
-
Dispose of the hazardous waste through a licensed chemical waste disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
For small, treated, and neutralized quantities, disposal in the sewer system may be an option, but this should only be done in strict accordance with institutional and local guidelines.[2] Incineration is often the preferred method for chemical waste of this nature.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
